

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B146315

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This technical guide provides a comprehensive overview of **2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid**, a significant metabolite of the herbicide Isoxaflutole. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical identity, physicochemical properties, metabolic pathway, and analytical and synthetic methodologies.

Chemical Identity

IUPAC Name: **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**[\[1\]](#)[\[2\]](#)

Synonyms: A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These are crucial for comprehensive literature searches and material sourcing.

Type	Identifier
CAS Number	142994-06-7
Systematic Name	Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-[1][2]
Metabolite Identifier	RPA-203328[1][2]
Common Name	Isoxaflutole-benzoic acid[1][2]
Other Synonyms	2-methanesulfonyl-4-(trifluoromethyl)benzoic acid, AE B197555, Benzoic acid (RPA 203328) [1][2]

Physicochemical and Crystallographic Data

A summary of the key physicochemical and crystallographic properties of **2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid** is presented below. This data is essential for understanding its behavior in various experimental and environmental settings.

Table 1: Physicochemical Properties

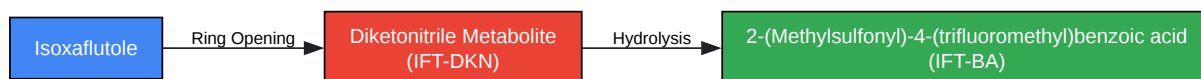
Property	Value	Source
Molecular Formula	C ₉ H ₇ F ₃ O ₄ S	PubChem[1][2]
Molecular Weight	268.21 g/mol	PubChem[1][2]
Melting Point	>98 °C (dec.)	ChemicalBook[3]
Boiling Point (Predicted)	416.6 ± 45.0 °C	ChemicalBook[3]
Density (Predicted)	1.513 g/cm ³	ChemicalBook[3]
pKa (Predicted)	2.02 ± 0.10	ChemicalBook[3]
Solubility	Chloroform (Slightly, Heated), DMSO (Slightly, Heated, Sonicated)	ChemicalBook[3]
XLogP3-AA	1.6	PubChem[2]

Table 2: Crystallographic Data

Parameter	Value	Source
Crystal System	Monoclinic	IUCr Journals[4]
Space Group	P2 ₁ /c	IUCr Journals[4]
a	5.0804 (10) Å	IUCr Journals[4]
b	17.345 (4) Å	IUCr Journals[4]
c	11.576 (2) Å	IUCr Journals[4]
β	95.41 (3)°	IUCr Journals[4]
Volume	1015.6 (4) Å ³	IUCr Journals[4]
Z	4	IUCr Journals[4]

Metabolic Pathway of Isoxaflutole

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a key metabolite in the degradation of the herbicide Isoxaflutole. Understanding this pathway is critical for assessing the environmental fate and potential biological activity of the parent compound and its derivatives. The metabolic transformation involves the opening of the isoxazole ring of Isoxaflutole to form a diketetonitrile intermediate, which is then further metabolized to the benzoic acid derivative.



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Caption: Metabolic pathway of Isoxaflutole to its benzoic acid metabolite.

Experimental Protocols

Synthesis

A general method for the synthesis of **2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid** involves the oxidation of its corresponding methylthio precursor.

Reaction: Oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.

Reagents and Solvents:

- 2-(methylthio)-4-(trifluoromethyl)benzoic acid
- Hydrogen peroxide (H₂O₂)
- Acetic acid

Procedure: A detailed experimental protocol for a similar transformation is described in a patent for the preparation of 2-chloro-4-(methylsulfonyl)benzoic acid, which can be adapted. A solution of the starting material in a suitable solvent is treated with an oxidizing agent. For example, hydrogen peroxide is added dropwise to a solution of the thioether in formic acid and toluene at a controlled temperature (e.g., 75°C). The reaction is monitored for completion, after which the product is isolated by extraction and purified.

For the synthesis of the title compound, a publication by Cain et al. (1998), as cited in a crystallographic study, indicates the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at 10°C. Recrystallization from dichloromethane can be used for purification to obtain colorless crystals.

Analytical Methods

The determination of **2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid**, particularly in environmental and biological matrices, is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.

Sample Preparation (for soil samples):

- Soil samples are extracted with an organic solvent mixture, such as methylene chloride and acetone.

- The extract is acidified, for example with HCl, to protonate the benzoic acid metabolite, increasing its hydrophobicity and stability for subsequent partitioning.
- The sample is then partitioned into an organic solvent like methylene chloride.
- Further cleanup and concentration can be achieved using Solid Phase Extraction (SPE).

HPLC-MS/MS Conditions:

- **Chromatographic Separation:** A C18 reversed-phase column is commonly used with a gradient elution program. The mobile phase typically consists of a mixture of water and acetonitrile, often with an acidic modifier like formic acid to ensure the analyte is in its protonated form.
- **Mass Spectrometric Detection:** A tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is suitable for the detection of the deprotonated molecule $[M-H]^-$. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions to enhance selectivity and sensitivity.

Biological Activity and Significance

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is considered a non-toxic metabolite of Isoxaflutole. The herbicidal activity of Isoxaflutole is primarily due to its diketonitrile metabolite, which inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The subsequent conversion to the benzoic acid form represents a detoxification step in plants. The rate of this conversion is correlated with the tolerance of a plant species to the herbicide, with more tolerant species metabolizing the diketonitrile to the benzoic acid derivative more rapidly. The presence of trifluoromethyl and sulfonyl groups in molecules can, in other contexts, contribute to various biological activities, and derivatives of this compound could be of interest in medicinal chemistry research.

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